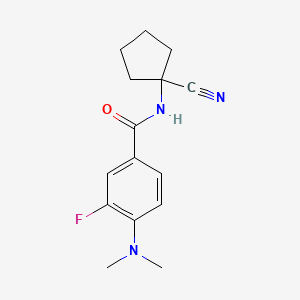

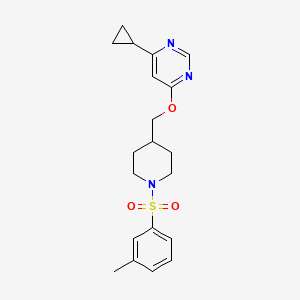

![molecular formula C19H16N4O4 B2502101 N-benzyl-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide CAS No. 922907-93-5](/img/structure/B2502101.png)

N-benzyl-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-benzyl-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide is a chemical entity that can be categorized within the broader class of acetamide derivatives. These compounds are known for their diverse biological activities and potential applications in various fields, including pharmaceuticals and agrochemicals. The specific structure of this compound suggests that it may possess unique properties due to the presence of the nitrophenyl group and the pyridazinone moiety.

Synthesis Analysis

The synthesis of related acetamide derivatives typically involves the condensation of substituted amines with anhydrides or other suitable reagents, followed by cyclization with appropriate compounds to form the desired heterocyclic ring systems. For instance, a series of N-(alkyl/aryl)-2-(3-oxo-1,4-benzothiazin-2-yl)acetamides were synthesized by condensation of substituted amines with maleic anhydride followed by cyclization with o-aminothiophenol . Although the exact synthesis route for this compound is not provided, it is likely that a similar synthetic strategy could be employed, involving the formation of an acetamide linkage and subsequent construction of the pyridazinone ring.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often characterized by the presence of planar ring systems and potential intramolecular hydrogen bonding, which can influence the overall conformation and stability of the molecule. For example, the molecule of N-(4,6-dimethylpyrid-2-yl)-2-(3-nitrophenyl)acetamide is composed of a pyridyl acetamide group and a methylnitrobenzene group, which are approximately planar and linked by an intramolecular hydrogen bond, forming a pseudo ring that contributes to the planarity of the molecule . This structural feature is crucial for the interaction of the compound with biological targets and may also be relevant for the N-benzyl derivative under discussion.

Chemical Reactions Analysis

Acetamide derivatives can undergo various chemical reactions, including nitrosation, nitration, and glucosylation, depending on the functional groups present in the molecule. For instance, bioactive N-(2-hydroxy-5-nitrophenyl)acetamide can be glucosylated to form a detoxification product, as observed in different microorganisms and plants . Such reactions are significant for understanding the metabolism and bioactivity of these compounds in biological systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The presence of nitro groups and the ability to form hydrogen bonds can affect the compound's polarity, solubility in various solvents, and its potential to participate in further chemical transformations. While the specific properties of this compound are not detailed in the provided papers, insights can be drawn from related compounds, suggesting that it may exhibit similar characteristics conducive to biological activity and potential pharmaceutical applications .

Scientific Research Applications

Scientific Research Applications

Advanced Oxidation Processes (AOPs) in Environmental Remediation

Compounds similar to "N-benzyl-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide" may be studied within the context of Advanced Oxidation Processes (AOPs). AOPs are utilized for the degradation of recalcitrant compounds in the environment, where the efficiency, by-products, and biotoxicity of the degradation process are of interest (Qutob et al., 2022). The study of by-products and their toxicity is crucial for understanding the environmental impact of these processes.

Medicinal Chemistry and Drug Development

The chemical structure of "this compound" suggests potential medicinal chemistry applications. Similar compounds are investigated for their therapeutic potentials, such as neuroprotection or as sedative-hypnotic agents in treating insomnia (Abdoulaye & Guo, 2016). The neuroprotective properties, in particular, highlight the importance of understanding the mechanisms of action and therapeutic implications of such compounds.

Toxicology and Safety Assessment

Research on similar compounds often encompasses toxicological evaluations to understand their safety profiles, especially concerning liver toxicity and the mechanisms of injury at the cellular and molecular levels (Franco & Malonn, 2021). Such studies are pivotal for assessing the risks associated with new chemical entities and their potential therapeutic uses.

Pharmacodynamics and Mechanisms of Action

Understanding the pharmacodynamics and mechanisms of action is critical for compounds with therapeutic potentials. Studies on compounds like N-acetylcysteine (NAC) in the treatment of psychiatric disorders provide insights into how modifications in chemical structures could impact therapeutic efficacy and safety (Dean et al., 2011). This includes exploring antioxidant properties, modulation of neurotransmitter systems, and anti-inflammatory effects.

properties

IUPAC Name |

N-benzyl-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O4/c24-18(20-12-14-5-2-1-3-6-14)13-22-19(25)10-9-17(21-22)15-7-4-8-16(11-15)23(26)27/h1-11H,12-13H2,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABDJNTTUXGKRRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CN2C(=O)C=CC(=N2)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

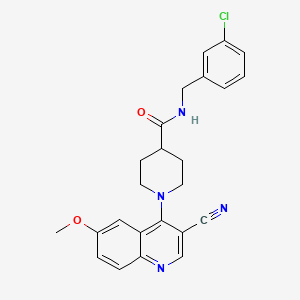

![N,N-dimethyl-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2(7H)-sulfonamide](/img/structure/B2502021.png)

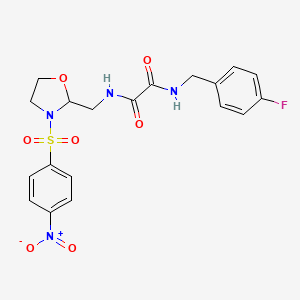

![2-{2-[2-(2-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}hydrazino)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2502022.png)

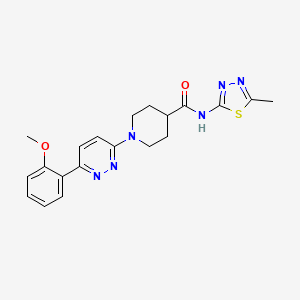

![N-(3,5-Dimethylphenyl)-N-[(2-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]prop-2-enamide](/img/structure/B2502028.png)

![N-(2-chlorobenzyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2502031.png)

![6-butyl-3-{[4-(3-chlorophenyl)piperazino]carbonyl}isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2502035.png)

![2-Isobutoxy-3-[(2-isopropylphenyl)sulfonyl]-4,6-dimethylpyridine](/img/structure/B2502037.png)